Tert-butylboronic Acid
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Overview
Description
Tert-butylboronic acid is an organoboron compound that has gained significant attention in various fields of chemistry due to its unique properties and versatile applications. It is a boronic acid derivative with a tert-butyl group attached to the boron atom, making it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
Tert-butylboronic Acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . The primary targets of this compound in this reaction are the palladium (II) complexes .
Mode of Action
In the Suzuki-Miyaura coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki-Miyaura coupling reaction pathway . This pathway involves the formation of a new carbon-carbon bond through the interaction of an organoboron compound (like this compound) with a halide under the action of a palladium catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of this compound’s action in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, due to its high efficiency and selectivity .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and a base . The reaction is typically carried out in an organic solvent at elevated temperatures . The yield and efficiency of the reaction can be influenced by the choice of base, the solvent, and the temperature .
Biochemical Analysis
Biochemical Properties
Tert-butylboronic Acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds . This interaction involves the transfer of the boronic acid group from this compound to a metal catalyst, such as palladium .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the Suzuki-Miyaura cross-coupling reaction . In this reaction, this compound undergoes transmetalation with a metal catalyst, forming a new carbon-carbon bond
Temporal Effects in Laboratory Settings
This compound is known for its stability, making it a valuable building block in organic synthesis . Over time, it maintains its structure and function in both in vitro and in vivo studies
Metabolic Pathways
This compound is involved in the Suzuki-Miyaura cross-coupling reaction, a key metabolic pathway in organic synthesis . It interacts with enzymes and cofactors during this process
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butylboronic acid can be synthesized through several methods. One common approach involves the reaction of tert-butyl lithium with trimethyl borate, followed by hydrolysis. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
(CH3
Properties
IUPAC Name |
tert-butylboronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11BO2/c1-4(2,3)5(6)7/h6-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPPXKVBGUSCNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86253-12-5 |
Source
|
Record name | tert-butylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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